molecular formula C16H25NO B3080683 2,4,6-Triisopropylbenzamide CAS No. 108978-64-9

2,4,6-Triisopropylbenzamide

Cat. No.: B3080683
CAS No.: 108978-64-9
M. Wt: 247.38 g/mol
InChI Key: VKVQHDYFWXJVHI-UHFFFAOYSA-N
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Description

2,4,6-Triisopropylbenzamide is an organic compound characterized by the presence of three isopropyl groups attached to a benzene ring, along with an amide functional group. This compound is known for its steric hindrance due to the bulky isopropyl groups, which can influence its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triisopropylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2,4,6-Triisopropylbenzoic acid.

    Amidation Reaction: The carboxylic acid group of 2,4,6-Triisopropylbenzoic acid is converted to an amide group using reagents such as thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ammonia (NH₃) or an amine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale amidation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triisopropylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of the benzene ring, electrophilic aromatic substitution reactions can occur, although the bulky isopropyl groups may hinder these reactions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Hydrolysis: The amide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for bromination or nitration reactions, respectively.

    Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reducing the amide group.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate the hydrolysis of the amide group.

Major Products Formed

    Substitution: Products such as brominated or nitrated derivatives of this compound.

    Reduction: The corresponding amine derivative.

    Hydrolysis: 2,4,6-Triisopropylbenzoic acid and ammonia or an amine.

Scientific Research Applications

2,4,6-Triisopropylbenzamide has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications may still be under research.

    Industry: Utilized in the development of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,4,6-Triisopropylbenzamide depends on its specific application. In general, the compound’s bulky isopropyl groups can influence its binding interactions with molecular targets, potentially affecting enzyme activity or receptor binding. The amide group can participate in hydrogen bonding, further influencing its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triisopropylbenzoic acid: The precursor to 2,4,6-Triisopropylbenzamide, differing by the presence of a carboxylic acid group instead of an amide group.

    2,4,6-Triisopropylbenzenesulfonyl azide: Another derivative with a sulfonyl azide group, used in electrophilic amination reactions.

Uniqueness

This compound is unique due to its combination of steric hindrance from the isopropyl groups and the presence of an amide functional group. This combination can influence its reactivity and interactions, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

2,4,6-tri(propan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-9(2)12-7-13(10(3)4)15(16(17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVQHDYFWXJVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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